molecular formula C14H26N2O8P2 B149597 1,3-Di(3-dimethoxyphosphorylpropyl)uracil CAS No. 130366-45-9

1,3-Di(3-dimethoxyphosphorylpropyl)uracil

Cat. No. B149597
CAS RN: 130366-45-9
M. Wt: 412.31 g/mol
InChI Key: QRDGEDZXKXJOHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Di(3-dimethoxyphosphorylpropyl)uracil, also known as DAPU, is a novel nucleoside analogue that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a prodrug of 1-(3-C-ethynyl-beta-D-ribofuranosyl) uracil (ECyd), which is a potent inhibitor of DNA polymerase and RNA polymerase.

Mechanism of Action

1,3-Di(3-dimethoxyphosphorylpropyl)uracil works by inhibiting the activity of DNA polymerase and RNA polymerase, which are essential enzymes for viral replication. The compound is a prodrug of ECyd, which is converted to its active form inside the cell by cellular enzymes. Once activated, ECyd is incorporated into the growing viral DNA or RNA chain, leading to chain termination and inhibition of viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have potent antiviral activity against a wide range of viruses, including HIV, hepatitis B, and hepatitis C. The compound has also been shown to have low toxicity and high selectivity, making it an attractive candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,3-Di(3-dimethoxyphosphorylpropyl)uracil is its potent antiviral activity and low toxicity. However, the compound is relatively unstable and requires careful handling during synthesis and storage. Additionally, the synthesis of this compound is complex and requires specialized equipment and expertise.

Future Directions

Future research on 1,3-Di(3-dimethoxyphosphorylpropyl)uracil should focus on optimizing the synthesis method to improve yield and stability. Additionally, further studies are needed to evaluate the efficacy and safety of this compound in animal models and clinical trials. Finally, the potential use of this compound in combination with other antiviral agents should be explored to enhance its therapeutic effectiveness.

Synthesis Methods

The synthesis of 1,3-Di(3-dimethoxyphosphorylpropyl)uracil involves the reaction of 1-(3-C-ethynyl-beta-D-ribofuranosyl) uracil (ECyd) with bis(3-dimethoxyphosphorylpropyl)amine (BPA) in the presence of a catalytic amount of a base. The reaction proceeds through the formation of an imidazole intermediate, which is then converted to this compound by the addition of a second BPA molecule.

Scientific Research Applications

1,3-Di(3-dimethoxyphosphorylpropyl)uracil has been extensively studied for its potential therapeutic applications in the treatment of various viral infections, including HIV, hepatitis B, and hepatitis C. The compound has been shown to inhibit the replication of these viruses by blocking the activity of DNA polymerase and RNA polymerase, which are essential enzymes for viral replication.

properties

CAS RN

130366-45-9

Molecular Formula

C14H26N2O8P2

Molecular Weight

412.31 g/mol

IUPAC Name

1,3-bis(3-dimethoxyphosphorylpropyl)pyrimidine-2,4-dione

InChI

InChI=1S/C14H26N2O8P2/c1-21-25(19,22-2)11-5-8-15-10-7-13(17)16(14(15)18)9-6-12-26(20,23-3)24-4/h7,10H,5-6,8-9,11-12H2,1-4H3

InChI Key

QRDGEDZXKXJOHJ-UHFFFAOYSA-N

SMILES

COP(=O)(CCCN1C=CC(=O)N(C1=O)CCCP(=O)(OC)OC)OC

Canonical SMILES

COP(=O)(CCCN1C=CC(=O)N(C1=O)CCCP(=O)(OC)OC)OC

Other CAS RN

130366-45-9

synonyms

1,3-Di(3-dimethoxyphosphorylpropyl)uracil

Origin of Product

United States

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